molecular formula C22H18N2O4 B2755114 5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid CAS No. 503471-24-7

5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid

Cat. No.: B2755114
CAS No.: 503471-24-7
M. Wt: 374.396
InChI Key: DRKIKNOYHMQAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid” is a chemical compound with the CAS Number: 503471-24-7 . Its molecular weight is 374.4 . The IUPAC name of this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 374.4 .

Scientific Research Applications

Synthesis and Coordination Chemistry

One significant application of similar chemical structures involves the synthesis and coordination chemistry of hexadentate picolinic acid-based ligands, which exhibit strong coordination with various metal ions such as Cu(II), Ni(II), Zn(II), Co(II), and Ga(III). These ligands are highly preorganized for octahedral coordination geometries, making them suitable for tetragonal symmetries and Jahn-Teller labile ground states. This property is crucial for developing complex molecular architectures for catalysis, material science, and potentially magnetic resonance imaging (MRI) contrast agents due to their specific metal ion binding capabilities (Comba et al., 2016).

Biomolecular Labeling

Another application is in the field of biomolecular labeling, where derivatives of picolinic acid, through their fluorescent properties, facilitate the detection and analysis of biomolecules. For instance, novel fluorophores derived from picolinic acid analogs show strong fluorescence across a wide pH range in aqueous media, making them suitable as fluorescent labeling reagents for biomedical analysis (Hirano et al., 2004). These fluorophores can be particularly useful in cellular imaging and tracking the dynamics of biological processes in real time.

Material Science and Nanotechnology

The compound's derivatives are also explored in material science, particularly in the dispersion of carbon nanotubes (CNTs). N-Fluorenyl-9-methoxycarbonyl-protected amino acids, resembling the core structure of the compound , are utilized as surfactants for CNTs. These surfactants are converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions under physiological conditions, indicating their potential application in biocompatible nanomaterials and drug delivery systems (Cousins et al., 2009).

Chemical Synthesis and Drug Development

In drug development, protecting groups similar to those in the chemical structure are used to facilitate the synthesis of complex molecules. For example, N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids serve as intermediates for preparing peptides with reversibly protected peptide bonds, demonstrating their role in streamlining peptide synthesis, which is crucial for developing therapeutic peptides and proteins (Johnson et al., 1993).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that the fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis

Mode of Action

The Fmoc group is often used in the synthesis of peptides, suggesting that this compound might interact with its targets through a similar mechanism . It’s likely that the compound binds to its target, causing a conformational change that affects the target’s function.

Biochemical Pathways

Given the potential role of this compound in peptide synthesis, it may be involved in protein-related pathways . The exact downstream effects would depend on the specific targets and their roles in cellular processes.

Result of Action

Based on its potential role in peptide synthesis, it could influence protein function and thus have wide-ranging effects at the molecular and cellular levels . More research is needed to determine the specific effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the compound at room temperature has been noted . .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKIKNOYHMQAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503471-24-7
Record name 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.